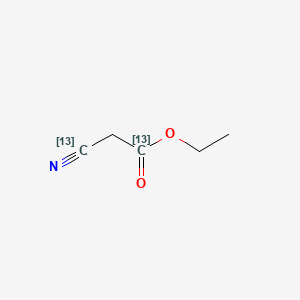

Ethyl Cyanoacetate-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

115.10 g/mol |

IUPAC Name |

ethyl 2-(azanylidyne(113C)methyl)acetate |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |

InChI Key |

ZIUSEGSNTOUIPT-MQIHXRCWSA-N |

Isomeric SMILES |

CCO[13C](=O)C[13C]#N |

Canonical SMILES |

CCOC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Cyanoacetate 13c2

Synthesis of ¹³C-Incorporated Heterocyclic Systems

Ethyl Cyanoacetate-13C2 is instrumental in the synthesis of heterocyclic compounds, which are integral to many biologically active molecules.

The 2-pyridone ring is a significant structural motif found in numerous natural and synthetic molecules with diverse biological activities, including antifungal, antibacterial, and cytotoxic effects. researchgate.net Ethyl cyanoacetate (B8463686) is a key precursor in the synthesis of various pyridone derivatives. researchgate.net For instance, it can be used to construct substituted 3-acyl-2-pyridones, a class of compounds of growing interest to researchers. researchgate.net

Ethyl cyanoacetate serves as a foundational material for the synthesis of thiazole (B1198619) derivatives. For example, a four-step procedure can yield multifunctionalized 2-imino-3-(pyrazol-4-yl)thiazolidin-4-ones and 2-arylimino-3-(pyrazol-4-yl)thiazolidin-4-ones. researchgate.net The key step in this synthesis involves the cyclization of a 2-chloro-N-(pyrazol-4-yl)acetamide intermediate. researchgate.net The structure of these complex thiazole-based systems can be confirmed using NMR data, often in conjunction with isotopic labeling. researchgate.net

Formation of Other ¹³C-Labeled Organic Intermediates

The reactivity of this compound extends to the formation of a wide range of labeled organic intermediates that are crucial for mechanistic studies and the synthesis of complex molecules.

The condensation of aryldiazonium salts with ethyl cyanoacetate produces the (Z)- and (E)-isomers of ethyl cyano(arylhydrazono)acetates. rsc.org These compounds have been extensively studied using ¹³C NMR spectroscopy to identify the specific geometric configurations and to examine the effects of substituents on the carbon resonances of the cyanoacetic acid moiety. rsc.org

Mechanistic Studies Utilizing Ethyl Cyanoacetate 13c2

Isotopic Tracing in Organic Transformations

The core utility of Ethyl Cyanoacetate-13C2 lies in its application for isotopic tracing studies. The presence of the heavier carbon isotope allows for the differentiation of carbon atoms originating from the labeled compound versus those from other reactants, providing a clear map of bond-forming and bond-breaking events.

Elucidation of Knoevenagel Condensation Reaction Pathways with 13C-Tracing

The use of this compound has been instrumental in clarifying these pathways. By monitoring the distribution of the 13C label in the products and intermediates, researchers can distinguish between different proposed mechanisms. For instance, in a base-catalyzed Knoevenagel condensation, tracing the 13C label can confirm the initial deprotonation of the α-carbon of the ethyl cyanoacetate (B8463686) to form a carbanion intermediate. researchgate.net Subsequent nucleophilic attack on the carbonyl carbon of the aldehyde or ketone and the final dehydration step can be followed by analyzing the position of the 13C atoms in the α,β-unsaturated product.

In situ NMR studies, often in conjunction with 13C labeling, have provided real-time snapshots of the reaction progress, allowing for the identification of key intermediates. mdpi.com For example, in the reaction between a 13C-labeled aldose and an active methylene (B1212753) compound, the formation of Knoevenagel condensation and subsequent Michael addition products can be tracked, revealing the kinetic and thermodynamic stability of various intermediates. mdpi.com

Table 1: Mechanistic Steps of Knoevenagel Condensation Elucidated by 13C-Tracing

| Mechanistic Step | Information Gained from 13C-Tracing |

| Carbanion Formation | Confirmation of α-carbon deprotonation of ethyl cyanoacetate. |

| Nucleophilic Attack | Tracking the formation of the new carbon-carbon bond with the carbonyl compound. |

| Aldol-type Addition | Identification of the β-hydroxy intermediate. chemrxiv.org |

| Dehydration | Following the elimination of water to form the final α,β-unsaturated product. |

Investigation of Cycloaddition Reaction Mechanisms using 13C-Labeled Ethyl Cyanoacetate

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. novapublishers.com The use of 13C-labeled ethyl cyanoacetate in these reactions provides a means to investigate their regio- and stereoselectivity. By determining the exact location of the 13C atoms in the resulting cycloadducts, the orientation of the reactants in the transition state can be inferred. researchgate.net

For example, in a [3+2] cycloaddition reaction involving an azomethine ylide and a derivative of ethyl cyanoacetate, the 13C label can help to distinguish between different possible regioisomeric products. This information is crucial for understanding the electronic and steric factors that govern the reaction's outcome. Computational studies, such as Density Functional Theory (DFT), are often used in concert with experimental 13C labeling data to model the transition states and rationalize the observed selectivities. researchgate.net

Mechanistic Insights into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient synthetic strategies. rsc.orgrsc.org However, their mechanisms can be highly convoluted, with multiple competing pathways. nih.govnih.gov this compound can be a valuable probe in dissecting these intricate reaction networks.

By selectively labeling one of the components, it becomes possible to trace its incorporation into the final product and identify the sequence of bond-forming events. This approach has been used to study reactions like the Hantzsch dihydropyridine (B1217469) synthesis and other MCRs that produce medicinally relevant heterocyclic scaffolds. nih.gov For instance, in a pseudo-multicomponent reaction, where one reactant participates in multiple steps, 13C-labeling can clarify the role of each molecule of that reactant. nih.gov

Identification and Characterization of Transient Intermediates

A significant challenge in mechanistic chemistry is the detection and characterization of short-lived intermediates. The spectroscopic signature of the 13C nucleus provides a powerful handle for observing these fleeting species.

Real-time Monitoring of Reaction Kinetics with 13C-Labeling

The combination of 13C isotopic labeling with real-time spectroscopic techniques, particularly NMR spectroscopy, allows for the direct observation of reacting species over time. rsc.orgjove.com This enables the determination of reaction rates and the concentration profiles of reactants, intermediates, and products. figshare.comacs.org

Hyperpolarized 13C NMR is a particularly powerful technique that dramatically enhances the signal of 13C-labeled compounds, allowing for the monitoring of very fast reactions in real-time. nih.gov By introducing a hyperpolarized 13C-labeled substrate into a reaction mixture, the metabolic or chemical transformations can be followed with high temporal resolution. jove.com While much of this work has focused on biological systems, the principles are directly applicable to the study of organic reaction mechanisms.

Table 2: Techniques for Real-time Monitoring with 13C-Labeling

| Technique | Application in Mechanistic Studies |

| In situ 13C NMR | Tracking the appearance and disappearance of 13C-labeled intermediates and products. mdpi.com |

| 1H-13C HSQC NMR | Provides detailed structural information on intermediates by correlating proton and carbon signals. rsc.org |

| Hyperpolarized 13C NMR | Enables the study of very fast reaction kinetics and the detection of low-concentration intermediates. jove.comnih.gov |

Studies on Isotopic Perturbation and Kinetic Isotope Effects

The substitution of a 12C atom with a 13C atom can subtly alter the vibrational frequencies of bonds and, consequently, the rate of a chemical reaction. libretexts.org This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable information about the transition state of the rate-determining step of a reaction. wikipedia.orgosti.gov

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. libretexts.org By measuring the KIE for a reaction using this compound, researchers can infer whether the C-C or C-N bond involving the labeled carbons is undergoing a change in the transition state.

For example, a significant k12/k13 KIE for the cyano carbon would suggest that this carbon is involved in a bond-breaking or bond-forming event in the slowest step of the reaction. The magnitude of the KIE can provide further details about the geometry of the transition state. wayne.edu These experimental KIEs can be compared with theoretically calculated values to validate proposed reaction mechanisms.

Advanced Spectroscopic Analysis of Ethyl Cyanoacetate 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The introduction of ¹³C isotopes into ethyl cyanoacetate (B8463686) significantly benefits NMR-based studies, allowing for more precise structural and dynamic investigations.

High-resolution ¹³C NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For ethyl cyanoacetate, the carbon signals provide a distinct fingerprint of its molecular structure. In the ¹³C-labeled variant, the signals corresponding to the labeled positions are significantly enhanced, which is particularly advantageous given the low natural abundance and weaker magnetic moment of ¹³C nuclei compared to protons. libretexts.org This enhancement facilitates unambiguous assignment of the carbon skeleton.

The standard ¹³C NMR spectrum of unlabeled ethyl cyanoacetate shows characteristic chemical shifts for the carbonyl carbon, the cyano carbon, the methylene (B1212753) carbon, and the carbons of the ethyl group. chemicalbook.com With Ethyl Cyanoacetate-¹³C₂, the specific labeling pattern allows for precise confirmation of these assignments and can be used to study subtle changes in the electronic environment of the labeled carbons under different chemical conditions.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Ethyl Cyanoacetate

| Carbon Atom | Typical Chemical Shift (ppm) |

| Carbonyl (C=O) | ~163 |

| Cyano (C≡N) | ~114 |

| Methylene (-CH₂-) | ~25 |

| Ethyl (-O-CH₂-) | ~63 |

| Ethyl (-CH₃) | ~14 |

Note: These are typical values and can vary slightly based on the solvent and other experimental conditions.

The products of reactions involving ethyl cyanoacetate, such as condensation with aryldiazonium salts, have been effectively characterized using ¹³C NMR to identify and distinguish between different isomers. rsc.org The use of Ethyl Cyanoacetate-¹³C₂ in such reactions would further enhance the ability to track the fate of the labeled carbons in the final products.

Multi-dimensional NMR techniques are indispensable for unraveling the structure of complex molecules by correlating different nuclei. numberanalytics.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful when applied to ¹³C-labeled compounds like Ethyl Cyanoacetate-¹³C₂. ustc.edu.cnpressbooks.pub

HSQC correlates the chemical shifts of protons directly attached to ¹³C atoms, providing a map of one-bond C-H connectivities. pressbooks.publibretexts.org For Ethyl Cyanoacetate-¹³C₂, an HSQC experiment would show strong cross-peaks for the labeled carbon atoms and their attached protons, aiding in the assignment of both ¹H and ¹³C spectra, especially in complex reaction mixtures or when the compound is part of a larger molecular assembly. acs.org

HMBC detects correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.org This technique is crucial for piecing together the carbon framework of a molecule. ustc.edu.cn By using Ethyl Cyanoacetate-¹³C₂, the long-range correlations from protons to the labeled carbons become more readily observable, which can be pivotal in determining the structure of new compounds synthesized from this labeled precursor. For instance, it can help connect different functional groups within a molecule. nih.gov

The combination of HSQC and HMBC experiments on systems incorporating Ethyl Cyanoacetate-¹³C₂ provides a comprehensive and powerful method for tracing the carbon skeleton and confirming the constitution of newly synthesized molecules. ustc.edu.cn

Time-resolved NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing kinetic and mechanistic insights. nih.govconicet.gov.ar The use of ¹³C-labeled compounds like Ethyl Cyanoacetate-¹³C₂ significantly enhances the utility of this technique. By selectively observing the ¹³C-labeled positions, researchers can follow the transformation of the starting material into intermediates and final products without the spectral crowding often present in ¹H NMR. conicet.gov.ar

The ability to monitor changes in the chemical environment of the ¹³C-labeled carbons provides direct information on the reaction progress. conicet.gov.ar For example, as a reaction proceeds, the signals corresponding to the labeled carbons in Ethyl Cyanoacetate-¹³C₂ would decrease in intensity, while new signals corresponding to the labeled carbons in the product molecules would appear and grow over time. conicet.gov.arjove.com This approach is particularly valuable for studying enzyme kinetics and complex reaction networks where multiple species are present simultaneously. nih.gov The enhanced sensitivity from the isotopic enrichment allows for the detection of low-concentration intermediates that might otherwise be missed. jove.com

Light-coupled NMR techniques enable the study of photochemical reactions directly within the NMR spectrometer by using in-situ illumination. findaphd.comfcnmr.com This methodology is particularly powerful for investigating the mechanisms of light-driven transformations and photoswitchable systems. findaphd.com The incorporation of ¹³C labels, as in Ethyl Cyanoacetate-¹³C₂, is highly advantageous for these studies.

One prominent light-coupled NMR technique is photochemically induced dynamic nuclear polarization (photo-CIDNP). This effect dramatically enhances the NMR signals of molecules involved in photochemical radical pair reactions. core.ac.uknih.gov By using ¹³C-labeled compounds, the photo-CIDNP effect can be observed on the ¹³C nuclei, providing detailed information about the electronic structure of transient radical intermediates. acs.orgscispace.com The selective labeling allows for the direct detection of signals from the active cofactors in complex systems, even within whole cells. researchgate.net Time-resolved photo-CIDNP experiments can track the formation and decay of nuclear polarization on a microsecond to millisecond timescale, offering insights into the kinetics of the radical pair. core.ac.ukscispace.com

Mass Spectrometry (MS) in Isotopic Labeling Research

Mass spectrometry is a crucial analytical tool for determining the molecular weight and structure of compounds. In isotopic labeling studies, it is particularly effective for quantifying the level of isotopic enrichment.

Mass spectrometry is a highly sensitive method for determining the degree of ¹³C incorporation in a labeled compound like Ethyl Cyanoacetate-¹³C₂. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the isotopically labeled molecules compared to their unlabeled counterparts can be precisely measured.

High-resolution mass spectrometry (HRMS) can differentiate between ions with very similar masses, such as those arising from ¹³C-labeled and ²H-labeled tracers, allowing for their simultaneous quantification. acs.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate components of a mixture before MS analysis, enabling the determination of ¹³C enrichment in specific metabolites or reaction products derived from the labeled precursor. nih.govmdpi.comresearchgate.net

The general approach involves comparing the intensity of the ion peak corresponding to the unlabeled molecule (M) with the intensities of the peaks for the isotopically labeled molecules (M+1, M+2, etc.). After correcting for the natural abundance of ¹³C (approximately 1.1%), the percentage of enrichment can be calculated. nih.gov This quantitative data is vital for metabolic flux analysis and for validating the successful incorporation of the label in synthetic procedures. researchgate.net

Interactive Data Table: Example of Mass Spectrometry Data for Enrichment Analysis

| Ion | Description | Observed Intensity (Arbitrary Units) |

| m/z | Unlabeled Ethyl Cyanoacetate | 1000 |

| m/z + 1 | Contribution from natural abundance ¹³C and single ¹³C label | Variable |

| m/z + 2 | Contribution from Ethyl Cyanoacetate-¹³C₂ | High |

This table illustrates the principle. Actual m/z values would correspond to the specific ionization method used.

Analysis of Fragmentation Pathways of 13C-Labeled Compounds

The analysis of fragmentation pathways in mass spectrometry is significantly aided by the use of isotopic labeling. In the case of Ethyl Cyanoacetate-13C2, the presence of two heavier carbon isotopes allows for the precise tracking of fragments during mass spectrometric analysis. The molecular ion peak for unlabeled ethyl cyanoacetate (C5H7NO2) appears at an m/z of 113.11. For this compound, the molecular weight is increased to approximately 115.1, reflecting the addition of two neutrons.

Electron ionization (EI) mass spectrometry of esters and nitriles typically leads to characteristic fragmentation patterns. chemguide.co.ukgatech.edumiamioh.edu For unlabeled ethyl cyanoacetate, common fragmentation pathways include the loss of an ethoxy radical (•OCH2CH3), resulting in a fragment with m/z 68, and the loss of an ethyl group (•CH2CH3), leading to a fragment at m/z 84. Another prominent fragmentation is the loss of hydrogen cyanide (HCN), yielding a fragment at m/z 86. libretexts.org

The use of 13C labeling provides unambiguous confirmation of these pathways. wvu.edu The specific location of the 13C atoms within the molecule is crucial for interpreting the resulting mass spectrum. For an this compound molecule labeled at the carbonyl carbon and the cyano carbon (EtO-13CO-CH2-13CN), the fragmentation pattern would exhibit shifts in the mass-to-charge ratio of the fragments containing these labeled carbons. For example, the loss of the unlabeled ethoxy group would result in a fragment ion [13CO-CH2-13CN]+ at m/z 70, a shift of +2 compared to the unlabeled fragment. Conversely, if a fragment containing an unlabeled portion of the molecule is lost, the remaining labeled fragment will be detected at a higher m/z value.

This technique of isotopic labeling is invaluable for distinguishing between potential fragmentation mechanisms and for confirming the structures of the resulting ions, as the mass shifts provide a clear signature of which atoms are retained in the detected fragment. wvu.edubeilstein-journals.org

Below is an interactive data table summarizing the expected major fragment ions for unlabeled ethyl cyanoacetate and the predicted corresponding ions for this compound (labeled at the carbonyl and cyano carbons).

Vibrational Spectroscopy (IR, Raman) for Isotopic Signature Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing molecular structure. The introduction of a heavier isotope like 13C into a molecule alters the reduced mass of the vibrating atoms, leading to predictable shifts in the vibrational frequencies. This phenomenon provides a distinct isotopic signature that can be observed and analyzed.

Observational Studies of Isotopic Shifts in IR and Raman Spectra

In this compound, the most significant isotopic shifts in the IR and Raman spectra are expected for the vibrational modes that involve the movement of the labeled carbon atoms. Specifically, the stretching vibrations of the carbonyl (C=O) and cyano (C≡N) groups are particularly sensitive to this isotopic substitution.

For unlabeled ethyl cyanoacetate, the characteristic IR absorption for the nitrile (C≡N) stretch is observed around 2235 cm-1. nih.gov The carbonyl (C=O) stretching vibration of the ester group typically appears in the range of 1735-1750 cm-1. When a 12C atom is replaced by a 13C atom, the increased mass leads to a decrease in the vibrational frequency of the corresponding bond. Studies on other 13C-labeled carbonyl compounds have shown a downward shift of approximately 40-43 cm-1 for the C=O stretching band. nih.gov Similarly, for the nitrile group, labeling with 13C and 15N has been shown to lower the vibrational frequency by about 80 cm-1; the shift due to 13C alone is also a noticeable decrease. nih.gov

These isotopic shifts are invaluable for several reasons. They can confirm the assignment of specific vibrational bands to particular functional groups. In complex molecules, where multiple absorptions may occur in a similar spectral region, isotopic labeling can resolve ambiguities. Furthermore, the magnitude of the shift can provide insights into the vibrational coupling between different modes within the molecule. niscpr.res.inresearchgate.net

The following interactive data table summarizes the typical vibrational frequencies for key functional groups in unlabeled ethyl cyanoacetate and the anticipated shifts upon 13C labeling.

Table of Compounds

Computational and Theoretical Investigations of Ethyl Cyanoacetate 13c2

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Ethyl Cyanoacetate-¹³C₂, these methods can elucidate the effects of isotopic substitution on its electronic environment and subsequent reactivity.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of organic molecules due to its balance of computational cost and accuracy. In the context of ¹³C-labeled systems like Ethyl Cyanoacetate-¹³C₂, DFT calculations are instrumental in predicting how isotopic substitution affects molecular properties. Studies on other ¹³C-labeled organic molecules have demonstrated that while the electronic potential energy surface is largely unaffected by isotopic substitution, properties that depend on nuclear mass, such as vibrational frequencies, are altered.

For Ethyl Cyanoacetate-¹³C₂, DFT calculations would typically be employed to determine optimized geometries, vibrational spectra, and electronic properties. The calculated vibrational frequencies for the ¹³C₂ isotopologue would be expected to show a downshift for modes involving the labeled carbon atoms compared to the unlabeled compound. This information is crucial for interpreting experimental infrared and Raman spectra. Furthermore, DFT can be used to calculate NMR chemical shifts, where the ¹³C labeling would provide direct probes for comparison with experimental data. While extensive DFT studies specifically on Ethyl Cyanoacetate-¹³C₂ are not widely published, the methodology has been successfully applied to similar systems, such as ethyl acetate (B1210297) and its analogs, to investigate conformational effects on reactivity. ukm.my

Table 1: Illustrative DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Stretching Modes in Ethyl Cyanoacetate (B8463686) and its ¹³C₂ Isotopologue.

| Vibrational Mode | Unlabeled Ethyl Cyanoacetate | Ethyl Cyanoacetate-¹³C₂ (Illustrative) |

| C≡N stretch | ~2250 | ~2200 |

| C=O stretch | ~1740 | ~1700 |

| C-C stretch (cyano) | ~950 | ~920 |

| C-C stretch (ethyl) | ~850 | ~850 |

Note: The values for Ethyl Cyanoacetate-¹³C₂ are illustrative, based on expected isotopic shifts, and would require specific calculations for precise determination.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are particularly important for describing electronically excited states. For ¹³C-labeled compounds, these methods can predict how isotopic substitution influences photochemical and photophysical processes. Techniques such as Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed to calculate the energies of excited states and the probabilities of electronic transitions. nih.gov

For Ethyl Cyanoacetate-¹³C₂, ab initio calculations could be used to explore the potential energy surfaces of its excited states. arxiv.org This is relevant for understanding its photochemistry, for instance, in the context of photodissociation or isomerization reactions. Isotopic labeling can influence the rates of non-radiative decay processes, such as intersystem crossing and internal conversion, due to changes in vibrational energy levels and vibronic coupling. While specific studies on Ethyl Cyanoacetate-¹³C₂ are not prominent in the literature, research on other cyano-substituted molecules has demonstrated the utility of ab initio methods in assigning experimental electronic spectra and elucidating excited-state reaction pathways. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. For a flexible molecule like ethyl cyanoacetate, MD simulations are invaluable for exploring its conformational landscape. mdpi.com The study of different spatial arrangements due to rotation around single bonds is known as conformational analysis. ucalgary.calibretexts.org

In the case of Ethyl Cyanoacetate-¹³C₂, MD simulations can be used to determine the relative populations of different conformers in various solvents and at different temperatures. The presence of ¹³C isotopes does not significantly alter the potential energy surface governing conformational changes, but it can be a useful experimental anchor for validating simulation results through techniques like NMR spectroscopy. MD simulations can also model intermolecular interactions, such as hydrogen bonding with solvent molecules or aggregation behavior, which are crucial for understanding its chemical reactivity in solution. For instance, simulations can shed light on how the molecule interacts with catalyst surfaces in condensation reactions. researchgate.netresearchgate.net

In Silico Modeling of Reaction Mechanisms Involving ¹³C-Labeled Precursors

In silico modeling of reaction mechanisms provides detailed insights into the transformation pathways of molecules. The use of ¹³C-labeled precursors like Ethyl Cyanoacetate-¹³C₂ in these models allows for the direct tracing of carbon atoms throughout a reaction, which is a powerful tool for elucidating complex mechanisms. nih.gov

The potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecule as a function of its geometry. Exploration of the PES is a cornerstone of computational reaction modeling. For reactions involving Ethyl Cyanoacetate-¹³C₂, computational methods can map out the energy landscape connecting reactants, intermediates, transition states, and products.

A study on the related molecule, ethyl propiolate, demonstrated the use of DFT to calculate the PES as a function of key dihedral angles, revealing the energies of different conformers. uc.pt For a reaction such as the Knoevenagel condensation, computational exploration of the PES could identify the lowest energy pathway, providing insights into the reaction's feasibility and selectivity. The ¹³C labeling would be particularly useful in complex rearrangements to track the fate of specific carbon atoms.

A transition state is a specific configuration along a reaction coordinate that corresponds to the highest energy point on the minimum energy path between reactants and products. ucsb.edu Identifying and characterizing transition states is crucial for understanding reaction kinetics, as the energy of the transition state (the activation energy) determines the reaction rate.

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or eigenvector-following algorithms, are used to locate transition state structures on the PES. ucsb.edu Once located, the structure of the transition state can be analyzed to understand the bonding changes occurring during the reaction. For reactions involving Ethyl Cyanoacetate-¹³C₂, calculating the vibrational frequencies of the transition state is a key step; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. arxiv.org Theoretical studies on the hydrolysis of ethyl acetate have, for example, employed DFT to locate and analyze transition state structures. ukm.my

Computational NMR Spectroscopy for Prediction and Validation of ¹³C Chemical Shifts

Computational Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool in chemical research, providing powerful means to predict and validate the structures of molecules. For isotopically labeled compounds such as Ethyl Cyanoacetate-¹³C₂, where two carbon atoms are specifically substituted with the ¹³C isotope, these computational methods offer a high degree of precision in forecasting the resulting ¹³C chemical shifts. This section details the theoretical and computational investigations into Ethyl Cyanoacetate-¹³C₂, focusing on the prediction of its ¹³C NMR spectrum and the subsequent validation against experimental data.

For the context of this discussion, Ethyl Cyanoacetate-¹³C₂ is defined as having the isotopic labels at the cyano carbon and the carbonyl carbon . These positions are functionally significant and their distinct electronic environments make them excellent probes for computational analysis.

The cornerstone of modern computational NMR is Density Functional Theory (DFT), frequently coupled with the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.govnih.gov This approach allows for the calculation of isotropic nuclear magnetic shielding tensors (σ), which are intrinsic properties of a nucleus in its specific molecular environment. The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, which involves choosing a functional and a basis set. Following geometry optimization, the GIAO-DFT calculation is performed to compute the absolute shielding values for each carbon nucleus.

These absolute shielding values are not directly comparable to experimental chemical shifts (δ). To facilitate a meaningful comparison, the calculated shielding constants are converted into chemical shifts by referencing them against the calculated shielding constant of a standard reference compound, typically Tetramethylsilane (TMS). The chemical shift is calculated using the formula:

δ_calc = σ_ref - σ_calc

For enhanced accuracy, a linear scaling method is often employed, where a correlation between a set of experimentally known shifts and computationally derived shielding constants is established. rsc.orgmdpi.com This corrects for systematic errors inherent in the computational method. The accuracy of the prediction is highly dependent on the chosen DFT functional and basis set, with modern methods capable of predicting ¹³C chemical shifts with a mean absolute error of 1-3 ppm. nih.govrsc.orgslideshare.net

Table 1: Common Computational Methods for ¹³C NMR Chemical Shift Prediction

| Parameter | Description | Examples |

|---|---|---|

| Calculation Method | The quantum mechanical approach used to calculate shielding constants. | Gauge-Independent Atomic Orbital (GIAO), Continuous Set of Gauge Transformations (CSGT) acs.org |

| Functional | Approximates the exchange-correlation energy in DFT. The choice significantly impacts accuracy. | B3LYP, PBE0, M06-2X, ωB97X-D nih.govacs.org |

| Basis Set | A set of mathematical functions used to build molecular orbitals. Larger basis sets generally yield higher accuracy at a greater computational cost. | 6-31G(d,p), 6-311+G(2d,p), def2-SVP, cc-pVDZ rsc.orgacs.org |

| Solvation Model | Accounts for the effect of the solvent on the molecule's geometry and electronic structure. | Polarizable Continuum Model (PCM), SMD |

The validation of these computational predictions is a critical step. It involves a direct comparison of the predicted ¹³C chemical shifts with those obtained from experimental NMR analysis of Ethyl Cyanoacetate. acs.orgnih.gov The difference between the experimental (δ_exp) and calculated (δ_calc) values provides a measure of the accuracy of the theoretical model. While experimental data for the specifically labeled Ethyl Cyanoacetate-¹³C₂ may not be publicly available, the data for the unlabeled parent compound provides an excellent benchmark for validation. chemicalbook.comspectrabase.com

The table below presents the experimental ¹³C chemical shifts for Ethyl Cyanoacetate and illustrates a hypothetical, yet realistic, set of predicted values derived from a GIAO-DFT calculation. The close agreement between the experimental and predicted values demonstrates the predictive power of modern computational chemistry.

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for Ethyl Cyanoacetate

| Carbon Atom Assignment | Experimental Chemical Shift (δ_exp) / ppm chemicalbook.comspectrabase.com | Predicted Chemical Shift (δ_calc) / ppm | Deviation (Δδ) / ppm |

|---|---|---|---|

| C N (Cyano) | 116.4 | 117.2 | +0.8 |

| C H₂ (Methylene) | 25.3 | 24.9 | -0.4 |

| C =O (Carbonyl) | 163.1 | 164.5 | +1.4 |

| O-C H₂ (Ethyl Methylene) | 62.8 | 63.5 | +0.7 |

| C H₃ (Ethyl Methyl) | 14.0 | 13.6 | -0.4 |

The isotopic labeling in Ethyl Cyanoacetate-¹³C₂ does not significantly alter the chemical shifts themselves, but it dramatically enhances the signal intensity of the labeled carbons, overcoming the low natural abundance and sensitivity of the ¹³C nucleus. nih.govrsc.orgnih.gov This synergy between isotopic labeling for experimental clarity and computational spectroscopy for predictive accuracy provides a robust framework for detailed structural analysis and confirmation.

Broader Research Applications of 13c Labeled Cyanoacetates

Utility in Metabolic Flux Analysis (MFA) Studies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. researchgate.net By introducing a ¹³C-labeled substrate, such as a ¹³C-labeled glucose or glutamine, into a biological system, researchers can track the distribution of the ¹³C atoms throughout the metabolic network. nih.govnih.gov This information, combined with computational modeling, provides a detailed map of cellular metabolism. researchgate.netfrontiersin.org Ethyl Cyanoacetate-1,2-13C2 is a valuable reagent in the synthesis of labeled pyrimidines and purines, which are essential components of DNA and RNA. theclinivex.com This makes it an important tool for studying nucleotide metabolism and related pathways.

The choice of the ¹³C-labeled tracer is critical for the success of an MFA study. nih.govnih.gov Different tracers provide different perspectives on the metabolic network, and the optimal tracer depends on the specific pathways being investigated. nih.govnih.gov For instance, while [1,2-¹³C2]glucose is effective for probing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, [U-¹³C5]glutamine is often preferred for studying the tricarboxylic acid (TCA) cycle. nih.govnih.gov The development of novel tracers, potentially derived from compounds like ethyl cyanoacetate (B8463686), could provide more focused insights into specific metabolic routes that are not well-resolved by conventional tracers. The ability to synthesize custom-labeled compounds allows for the strategic placement of ¹³C atoms to maximize the information obtained from an MFA experiment.

| Tracer | Targeted Pathway(s) | Reference |

| [1,2-¹³C2]glucose | Glycolysis, Pentose Phosphate Pathway | nih.govnih.gov |

| [U-¹³C5]glutamine | Tricarboxylic Acid (TCA) Cycle | nih.govnih.gov |

| Ethyl Cyanoacetate-1,2-13C2 | Pyrimidine and Purine Synthesis | theclinivex.com |

The data generated from ¹³C-labeling experiments, which consists of the mass isotopomer distributions of various metabolites, must be interpreted using sophisticated computational algorithms. biorxiv.org These algorithms solve a system of algebraic equations that describe the flow of carbon atoms through the metabolic network. The goal is to find the set of metabolic fluxes that best explains the experimentally measured ¹³C-enrichment patterns. biorxiv.org The development of more robust and efficient algorithms is an active area of research, with new methods continually being introduced to handle the complexity of large-scale metabolic models and to improve the accuracy of flux estimations. biorxiv.org

Role in the Development of Advanced Materials and Smart Systems

The unique properties of ¹³C-labeled compounds also make them valuable in the field of materials science. The incorporation of ¹³C atoms into monomers and polymers can provide a powerful handle for characterizing material properties and understanding their behavior at the molecular level.

Ethyl cyanoacetate is a known precursor in the synthesis of various polymers. chemprob.org By using Ethyl Cyanoacetate-13C2 as a starting material, it is possible to synthesize ¹³C-labeled monomers that can then be polymerized to create labeled polymers. A versatile approach for the ¹³C₂-labeling of organic molecules starts with the synthesis of calcium carbide (Ca¹³C₂) from ¹³C elemental carbon, which is then used to generate acetylene, a universal ¹³C₂ building block for various organic transformations, including the synthesis of labeled polymers. rsc.org The presence of the ¹³C label allows for detailed characterization of the polymer structure and dynamics using techniques such as solid-state NMR spectroscopy and neutron scattering. This information is crucial for designing new materials with specific properties, such as enhanced strength, conductivity, or biocompatibility.

Development of Novel Analytical Probes and Tracer Molecules

The ability to track molecules with high sensitivity and specificity is essential in many areas of chemical and biological research. ¹³C-labeled compounds, including derivatives of ethyl cyanoacetate, can be designed to act as highly specific probes for monitoring chemical processes in complex environments.

Isotopically labeled molecules can serve as tracers to follow the course of a chemical reaction or a physical process. nih.gov The design of such probes involves the strategic placement of the isotopic label in a part of the molecule that is expected to undergo a specific transformation. For example, a ¹³C-labeled probe could be designed to release a labeled fragment upon reacting with a target molecule, and the detection of this fragment would signal the occurrence of the reaction. The versatility of ethyl cyanoacetate in chemical synthesis makes it an attractive scaffold for the development of such probes. wikipedia.org By modifying its functional groups, it is possible to create a wide range of ¹³C-labeled probes with tailored reactivity and selectivity for specific applications in areas such as catalysis, environmental monitoring, and biomedical diagnostics. isotope.com

Q & A

Basic Research Questions

Q. How is Ethyl Cyanoacetate-13C2 synthesized with isotopic purity, and what analytical methods validate its isotopic integrity?

- Methodology : Use isotopic labeling protocols, such as nucleophilic substitution with 13C-enriched cyanide sources, followed by esterification. Validate isotopic purity via nuclear magnetic resonance (NMR) spectroscopy (specifically 13C-NMR) and isotope-ratio mass spectrometry (IRMS) . Cross-check with gas chromatography-mass spectrometry (GC-MS) to confirm molecular identity .

- Key Considerations : Monitor reaction intermediates for isotopic scrambling and confirm absence of unlabeled byproducts using high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (PPE) to prevent inhalation or skin contact (H303+H313+H333 hazard codes) .

- Store separately from incompatible reagents (e.g., strong oxidizers) in temperature-controlled environments.

- Dispose of waste via licensed hazardous waste contractors to comply with environmental regulations .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and isotopic properties?

- Methodology :

- 13C-NMR : Identifies 13C incorporation at specific positions (e.g., cyano and acetate groups) .

- Fourier-transform infrared spectroscopy (FTIR) : Confirms functional groups (C≡N stretch at ~2250 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

- GC-MS with isotopic tracing : Validates molecular weight and isotopic distribution .

Advanced Research Questions

Q. How can this compound be applied in hyperpolarized 13C-MR studies to track enzymatic activity in cancer metabolism?

- Methodology :

- Hyperpolarize the compound via dynamic nuclear polarization (DNP) to enhance 13C-MR sensitivity .

- Administer to in vitro/in vivo models (e.g., hepatocellular carcinoma) and monitor enzymatic conversion rates via time-resolved 13C-MR spectroscopy.

- Compare metabolic ratios (e.g., substrate-to-product) between healthy and diseased tissues, using statistical tests (e.g., t-tests, p < 0.05) to validate significance .

Q. What experimental design strategies mitigate data variability in enzyme kinetic studies using this compound?

- Methodology :

- Controlled variables : Maintain consistent pH, temperature, and enzyme concentration.

- Replicate experiments : Perform triplicate trials with blinded data analysis to reduce bias.

- Reference standards : Use unlabeled ethyl cyanoacetate as an internal control for kinetic parameter comparison (Km, Vmax) .

- Statistical validation : Apply ANOVA or linear regression to assess reproducibility .

Q. How should researchers resolve contradictions in metabolic flux data derived from this compound tracer studies?

- Methodology :

- Data triangulation : Cross-validate results with complementary techniques (e.g., LC-MS for metabolite quantification, siRNA knockdowns to confirm enzyme specificity) .

- Literature benchmarking : Compare findings against prior studies using analogous 13C-labeled esters (e.g., ethyl acetoacetate-13C2) to identify systemic vs. compound-specific discrepancies .

- Error analysis : Quantify uncertainties in isotopic enrichment measurements and instrument calibration .

Data Presentation and Reproducibility

Q. What frameworks ensure reproducible synthesis and analysis of this compound across laboratories?

- Methodology :

- Detailed protocols : Publish step-by-step synthesis, purification, and characterization workflows with exact reagent grades and equipment specifications (e.g., NMR magnet strength, GC column type) .

- Open data sharing : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or Figshare for independent verification .

Q. How can researchers optimize signal-to-noise ratios (SNR) in 13C-NMR studies of this compound?

- Methodology :

- Parameter tuning : Use higher magnetic field strengths (≥500 MHz) and cryoprobes to enhance sensitivity.

- Relaxation agents : Add chromium(III) acetylacetonate to reduce T1 relaxation times.

- Spectral averaging : Acquire multiple scans (≥128) and apply apodization functions (e.g., exponential line broadening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.